

An In-depth Technical Guide to the Molecular Structure and Properties of Sarafloxacin

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Compound of Interest

Compound Name: Sarafloxacin

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Abstract

Sarafloxacin is a fluoroquinolone antibiotic characterized by its broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and antibacterial activity of **sarafloxacin**. Detailed experimental protocols for the determination of its key properties are provided, alongside a thorough examination of its mechanism of action. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and antimicrobial research.

Molecular Structure and Identification

Sarafloxacin is a synthetic fluoroquinolone with a chemical structure characterized by a quinolone core. The molecular structure and key identifiers of **sarafloxacin** are detailed below.

Table 1: Molecular Identification of **Sarafloxacin**

Identifier	Value	Reference(s)
IUPAC Name	6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid	[1][2]
Chemical Formula	C ₂₀ H ₁₇ F ₂ N ₃ O ₃	[1][2]
Molar Mass	385.37 g/mol	[1]
CAS Number (Free Base)	98105-99-8	
CAS Number (HCl Salt)	91296-87-6	

Physicochemical Properties

The physicochemical properties of **sarafloxacin** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.

Table 2: Physicochemical Properties of **Sarafloxacin**

Property	Value	Reference(s)
pKa ₁ (Carboxylic Acid)	5.6	
pKa ₂ (Piperazine)	8.2	
Melting Point (HCl Salt)	>275 °C	
Solubility (DMSO)	~2-4 mg/mL	
Solubility (DMF)	~5 mg/mL	
Solubility (PBS, pH 7.2)	~0.5 mg/mL	
Water Solubility (HCl Salt)	Soluble	
Predicted logP	0.29 - 0.56	

Antibacterial Activity

Sarafloxacin exhibits potent antibacterial activity against a wide range of pathogens. The minimum inhibitory concentration (MIC) is a key measure of its efficacy.

Table 3: Minimum Inhibitory Concentrations (MIC) of **Sarafloxacin** against Various Bacterial Strains

Bacterial Species	Strain	MIC (µg/mL)	Reference(s)
Escherichia coli	ATCC 25922	0.008 - 0.03	
Pseudomonas aeruginosa	ATCC 27853	0.12 - 1	
Staphylococcus aureus	ATCC 29213	0.06 - 0.25	
Enterococcus faecalis	ATCC 29212	0.5 - 2	
Bacteroides spp.	Clinical Isolates	0.5 - 2	
Fusobacterium spp.	Clinical Isolates	0.5 - 2	
Eubacterium spp.	Clinical Isolates	0.5 - 2	
Actinomyces spp.	Clinical Isolates	0.5 - 2	
Peptococcus spp.	Clinical Isolates	0.5 - 2	

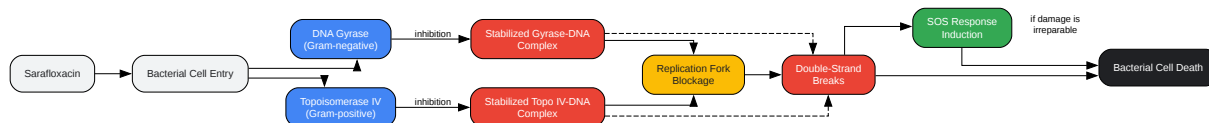
Mechanism of Action

The bactericidal action of **sarafloxacin** results from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication and repair, leading to bacterial cell death.

Inhibition of DNA Gyrase and Topoisomerase IV

In Gram-negative bacteria, the primary target of **sarafloxacin** is DNA gyrase, which is responsible for introducing negative supercoils into DNA, a process necessary for the initiation of replication and transcription. In Gram-positive bacteria, the primary target is topoisomerase IV, which is crucial for the separation of daughter chromosomes following replication.

Sarafloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome.

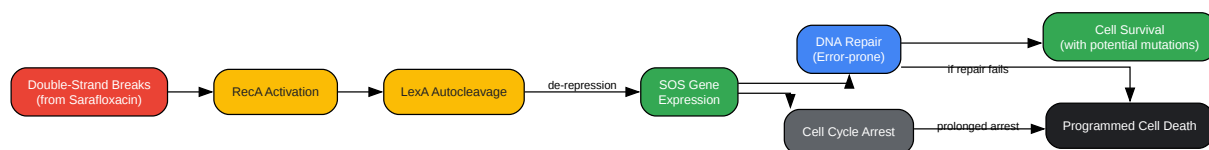


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Mechanism of action of **sarafloxacin**.

Induction of the SOS Response

The accumulation of double-strand breaks in bacterial DNA triggers the SOS response, a complex regulatory network involved in DNA repair. However, if the DNA damage is too extensive, the SOS response can lead to programmed cell death.



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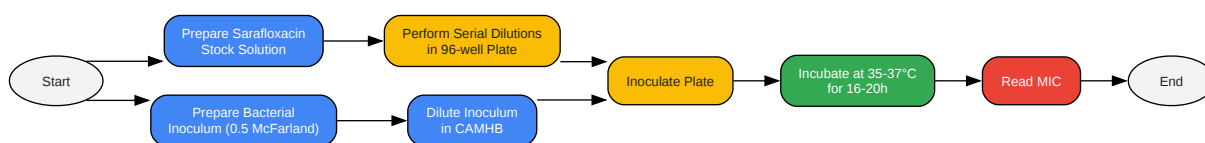
Induction of the SOS response by **sarafloxacin**.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of **Sarafloxacin** Stock Solution: Prepare a stock solution of **sarafloxacin** hydrochloride in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL. Sterilize by filtration through a 0.22 µm filter.
- Preparation of Bacterial Inoculum: From a fresh (18-24 h) culture plate, select 3-5 colonies of the test organism. Suspend in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
- Standardization of Inoculum: Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a final concentration of approximately 5×10^5 CFU/mL in the test wells.
- Serial Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the **sarafloxacin** stock solution in CAMHB to achieve the desired concentration range.
- Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
- Incubation: Incubate the plate at 35-37 °C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of **sarafloxacin** that completely inhibits visible growth of the organism.



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Workflow for MIC determination.

Determination of pKa by Potentiometric Titration

- Instrument Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, and 10.0).
- Sample Preparation: Prepare a solution of **sarafloxacin** (e.g., 1 mM) in a suitable solvent, such as a mixture of water and a co-solvent (e.g., methanol or DMSO) if solubility is an issue.
- Titration Setup: Place the sample solution in a thermostated vessel and purge with nitrogen to remove dissolved CO₂.
- Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa values. Record the pH after each addition of the titrant.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (first or second derivative plot).

Determination of logP by Shake-Flask Method

- Phase Preparation: Prepare n-octanol saturated with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) saturated with n-octanol.
- Sample Preparation: Prepare a stock solution of **sarafloxacin** in the aqueous phase.
- Partitioning: In a separatory funnel, mix a known volume of the **sarafloxacin** solution with a known volume of the n-octanol.
- Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours).
- Phase Separation: Allow the phases to separate completely.
- Concentration Measurement: Determine the concentration of **sarafloxacin** in both the aqueous and n-octanol phases using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of **sarafloxacin** in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Conclusion

Sarafloxacin remains a significant fluoroquinolone antibiotic with well-defined structural and physicochemical properties that contribute to its potent antibacterial activity. Its mechanism of action, involving the dual inhibition of DNA gyrase and topoisomerase IV, provides a robust basis for its bactericidal effects. The comprehensive data and detailed experimental protocols presented in this guide serve as a valuable resource for the scientific community, facilitating further research and development in the field of antimicrobial agents.

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References

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